7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate

Catalog No.
S13383597
CAS No.
M.F
C17H29NO4S
M. Wt
343.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl a...

Product Name

7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate

IUPAC Name

7-(1-butyl-2,5-dioxopyrrolidin-3-yl)sulfanylheptyl acetate

Molecular Formula

C17H29NO4S

Molecular Weight

343.5 g/mol

InChI

InChI=1S/C17H29NO4S/c1-3-4-10-18-16(20)13-15(17(18)21)23-12-9-7-5-6-8-11-22-14(2)19/h15H,3-13H2,1-2H3

InChI Key

YMEGYHJDYKTABU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)CC(C1=O)SCCCCCCCOC(=O)C

7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate, also known as heptyl 2-(1-butyl-2,5-dioxopyrrolidin-3-yl)sulfanylacetate, is a chemical compound with the molecular formula C17H29NO4SC_{17}H_{29}NO_{4}S and a molecular weight of approximately 343.48 g/mol. This compound features a unique structure that includes both a heptyl group and a 2,5-dioxopyrrolidine moiety, which contributes to its potential biological activity and applications in various fields such as pharmaceuticals and chemical synthesis .

Typical of thioesters and dioxopyrrolidines. Key reactions include:

  • Nucleophilic Substitution: The thioester bond can be hydrolyzed or substituted by nucleophiles such as alcohols or amines.
  • Reduction: The dioxopyrrolidine ring may be reduced under specific conditions, altering its reactivity and biological properties.
  • Acylation: The acetate group can participate in acylation reactions with various nucleophiles, enhancing its utility in organic synthesis.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Preliminary studies suggest that compounds containing the 2,5-dioxopyrrolidine structure exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer Activity: Certain analogs are being investigated for their potential in inhibiting cancer cell proliferation.
  • Neuroprotective Effects: Compounds similar to 7-((1-butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate may possess neuroprotective properties due to their ability to modulate neurotransmitter systems.

Further research is needed to fully elucidate the biological mechanisms and therapeutic potential of this compound.

The synthesis of 7-((1-butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate typically involves multi-step organic reactions:

  • Formation of the Dioxopyrrolidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Thioether Formation: The introduction of the thioether linkage can be performed using thiol reagents in the presence of coupling agents.
  • Acetate Esterification: The final step involves esterification of the heptyl alcohol with acetic acid or acetic anhydride to yield the acetate derivative.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product.

7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting microbial infections or cancer.
  • Chemical Synthesis: As an intermediate in synthesizing more complex organic molecules.
  • Biochemical Research: In studies investigating the role of dioxopyrrolidine compounds in biological systems.

Interaction studies are crucial for understanding how 7-((1-butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate interacts with biological targets. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanistic Studies: Investigating how the compound affects cellular pathways or processes.

Such studies are essential for determining the therapeutic viability of this compound.

Several compounds share structural features with 7-((1-butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2,5-Dioxopyrrolidin-1-yl acetateC6H7NO4C_6H_7NO_4Simpler structure; potential for neuroprotective effects .
tert-butyl (2,5-dioxopyrrolidin-1-yl) adipateC14H21NO6C_{14}H_{21}NO_6Contains a tert-butyl group; studied for metabolic effects .
2-(dimethylamino)ethyl n-[4-[[(2-amino)-5-(3,4,5-trifluorophenyl)phenyl]carbamoyl]phenyl]carbamateVariesBenzamide derivative; explored for histone deacetylase inhibition .

Uniqueness

The uniqueness of 7-((1-butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate lies in its specific combination of a heptyl chain with a dioxopyrrolidine and thioether functionality. This combination may enhance its lipophilicity and bioavailability compared to other similar compounds, potentially leading to distinct biological activities and applications.

XLogP3

3

Hydrogen Bond Acceptor Count

5

Exact Mass

343.18172958 g/mol

Monoisotopic Mass

343.18172958 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-08-10

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